molecular formula C25H26N4O2S B11602912 4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

Cat. No.: B11602912
M. Wt: 446.6 g/mol
InChI Key: VGBQUGJXWKFSHG-UHFFFAOYSA-N
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Description

4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound characterized by its unique tetracyclic structure. This compound features a combination of oxygen, sulfur, and nitrogen heteroatoms, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the oxolane ring, followed by the introduction of the phenyl group and the formation of the tetracyclic core through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency. The use of catalysts and advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and for developing new synthetic methodologies.

Biology

In biological research, the compound’s interactions with biomolecules are of interest. Its ability to bind to specific proteins or nucleic acids can be explored for potential therapeutic applications.

Medicine

Medicinal chemistry research focuses on the compound’s potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against certain biological targets.

Industry

In industry, the compound’s properties can be leveraged for the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism by which 4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways. The specific pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine stands out due to its specific combination of functional groups and its unique tetracyclic structure. These features may confer distinct reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H26N4O2S

Molecular Weight

446.6 g/mol

IUPAC Name

4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C25H26N4O2S/c1-25(2)11-17-18(13-31-25)20(15-7-4-3-5-8-15)29-24-19(17)21-22(32-24)23(28-14-27-21)26-12-16-9-6-10-30-16/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,26,27,28)

InChI Key

VGBQUGJXWKFSHG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)NCC5CCCO5)C6=CC=CC=C6)C

Origin of Product

United States

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